

A Comparative Analysis of Ro 32-7315 and Other Hydroxamate Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydroxamate inhibitor **Ro 32-7315** with other notable inhibitors of the same class. The focus is on their performance against Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and a panel of Matrix Metalloproteinases (MMPs), supported by experimental data.

Introduction to Hydroxamate Inhibitors

Hydroxamate-based compounds are a significant class of inhibitors targeting zinc-dependent metalloproteinases, a superfamily of enzymes implicated in a variety of physiological and pathological processes, including inflammation, cancer, and arthritis.[1] Their mechanism of action relies on the hydroxamic acid moiety, which effectively chelates the zinc ion within the active site of these enzymes, thereby inhibiting their catalytic activity.[2] This guide will delve into a comparative analysis of **Ro 32-7315**, a potent TACE inhibitor, and other well-characterized hydroxamate inhibitors.

Comparative Performance Data

The following table summarizes the inhibitory potency (IC50/Ki in nM) of **Ro 32-7315** and other selected hydroxamate inhibitors against TACE and a range of MMPs. Lower values indicate higher potency.



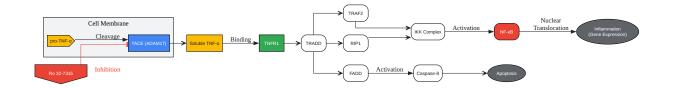
Inhibi tor	TACE (ADA M17)	MMP- 1 (Colla genas e-1)	MMP- 2 (Gelat inase- A)	MMP- 3 (Stro melys in-1)	MMP- 7 (Matri lysin)	MMP- 8 (Colla genas e-2)	MMP- 9 (Gelat inase- B)	MMP- 13 (Colla genas e-3)	MMP- 14 (MT1- MMP)
Ro 32- 7315	5.2[3]	>4949[4]	3333[4]	163[4]	-	795[4]	>2128[4]	16083[4]	-
Marim astat	3.8[5]	5[6]	6[6]	230[5]	13[7]	-	3[6]	-	9[7]
Prino mastat (AG33 40)	-	79[8]	0.05 (Ki)[8]	6.3[8]	-	-	5.0[8]	0.03 (Ki)[8]	-
TAPI-2	-	-	-	-	-	-	-	-	-
Ro 32- 3555 (Troca de)	Weakl y active[9]	3.0 (Ki) [10]	154 (Ki) [10]	527 (Ki) [10]	-	4.4 (Ki) [10]	59 (Ki) [10]	3.4 (Ki) [10]	-
BMS- 56139 2 (DPC- 333)	0.20[1 1]	>100- fold selecti vity[11]	>100- fold selecti vity[11]	>100- fold selecti vity[11]	-	-	>100- fold selecti vity[11]	>100- fold selecti vity[11]	-

Note: "-" indicates data not readily available in the searched literature. IC50 values are presented unless otherwise specified as Ki (inhibition constant).

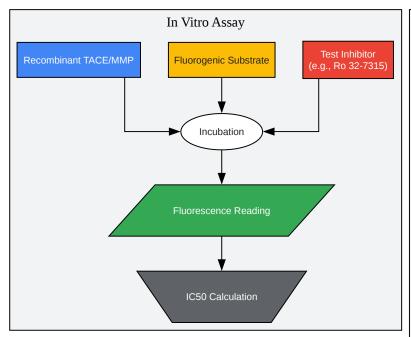
Signaling Pathway and Experimental Workflow

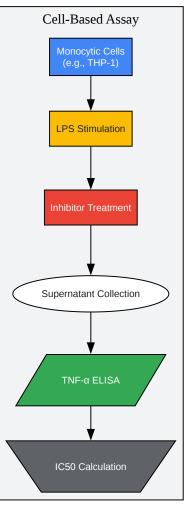
The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating inhibitor potency.











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